molecular formula C21H17N3O4 B2640739 2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone CAS No. 358775-08-3

2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B2640739
CAS RN: 358775-08-3
M. Wt: 375.384
InChI Key: LGRAUNPKMPPZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone” is a chemical with the molecular formula C21H17N3O4 . It is a derivative of quinazolinone, a class of organic compounds known for their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. Attached to this core is a phenyl ring through an ether linkage, and a nitrobenzyl group is attached to the phenyl ring via an ether linkage .

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives, including those related to 2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and characterized extensively. The synthesis involves various precursors and reagents to create a wide range of heterocyclic systems demonstrating significant chemical diversity. These compounds are characterized using 1H NMR, IR, and mass spectroscopy, highlighting their structural and chemical properties (El-Shenawy, 2017).

Biological Activities

Several studies have focused on evaluating the antibacterial, antifungal, and cytotoxic activities of quinazolinone derivatives. Compounds synthesized from quinazolinone scaffolds have demonstrated high activity against various microbial strains, underscoring their potential as antimicrobial agents. This includes the development of novel quinazolinone derivatives showing promising antibacterial and antifungal properties, with some compounds exhibiting broad-spectrum antimicrobial activity (Patel et al., 2018).

Antitumor and Cytotoxic Evaluation

Research on quinazolinone derivatives has also extended to their antitumor properties. Certain derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing significant potential as anticancer agents. The synthesis strategies and biological evaluations are aimed at understanding the mechanisms of action and improving the efficacy of these compounds in cancer therapy (Taherian et al., 2019).

Molecular Modeling and Drug Design

Quinazolinone derivatives have also been the subject of molecular modeling and drug design studies. These efforts aim to optimize the compounds' biological activities by understanding their interactions at the molecular level. Molecular modeling techniques have been used to analyze the conformational aspects and pharmacophoric requirements of quinazolinone derivatives, facilitating the design of more potent antitumor agents (Al-Obaid et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the known antiviral activity of some quinazolinone derivatives , this compound could potentially be investigated for similar properties.

properties

IUPAC Name

2-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21-18-3-1-2-4-19(18)22-20(23-21)15-7-11-17(12-8-15)28-13-14-5-9-16(10-6-14)24(26)27/h1-12,20,22H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAUNPKMPPZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone

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